Pectenotoxin 2 Pectenotoxin 2 Pectenotoxin 2 belongs to the class of organic compounds known as pectenotoxins and derivatives. These are a group of poly-ether-lactone toxins. Pectenotoxin 2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, pectenotoxin 2 is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 97564-91-5
VCID: VC20770564
InChI: InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1
SMILES: CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O
Molecular Formula: C47 H70 O14
Molecular Weight: 859 g/mol

Pectenotoxin 2

CAS No.: 97564-91-5

Cat. No.: VC20770564

Molecular Formula: C47 H70 O14

Molecular Weight: 859 g/mol

* For research use only. Not for human or veterinary use.

Pectenotoxin 2 - 97564-91-5

CAS No. 97564-91-5
Molecular Formula C47 H70 O14
Molecular Weight 859 g/mol
IUPAC Name (1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione
Standard InChI InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1
Standard InChI Key PTKFEDGHUVZLPL-XAHUWGBLSA-N
Isomeric SMILES C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O
SMILES CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O
Canonical SMILES CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O

Chemical Structure and Properties

Pectenotoxin 2 is a complex polyether macrolide with the molecular formula C₄₇H₇₀O₁₄ and a molecular weight of 859.0 g/mol . The compound features a distinctive molecular architecture characterized by multiple ring systems, including a spiroketal structure and a macrolactone ring. The chemical structure of PTX-2 includes:

  • A complex multi-cyclic structure with several ether rings

  • A characteristic spiroketal system (referred to as the AB-spiroketal)

  • Multiple stereogenic centers that contribute to its three-dimensional conformation

  • A macrolactone ring that is essential for its biological activity

From a chemical classification perspective, PTX-2 is categorized as a polycyclic ether and a spiroketal. These structural elements contribute significantly to its biological properties and interactions with cellular components .

Structural Identifiers

The compound can be identified through various chemical notations as outlined below:

Identifier TypeValue
PubChem CID6437385
InChIKeyPTKFEDGHUVZLPL-LLUYWJARSA-N
SynonymsPectenotoxin 2, Pectenotoxin II, 43-Dioxypectenotoxin, 34S-hydroxypectenotoxin-2
Registry Numbers97564-91-5

The structural complexity of PTX-2 creates challenges for chemical synthesis, which has been a significant focus in multiple chemical synthesis laboratories worldwide .

Sources and Natural Occurrence

Pectenotoxin 2 was initially identified as a cytotoxic component in marine organisms. The compound has been reported to naturally occur in:

  • Marine sponges, where it was first identified as a cytotoxic entity

  • The scallop Mizuhopecten yessoensis, which serves as one of the primary natural sources

  • Various species of the genus Jaspis (marine sponges)

The natural production of PTX-2 is believed to involve dinoflagellates, particularly those belonging to the genus Dinophysis, which are subsequently accumulated by filter-feeding shellfish such as scallops . This compound was originally isolated over three decades ago during investigations aimed at identifying the causative agents responsible for diarrhetic shellfish poisoning .

Mechanism of Action

The biological activities of Pectenotoxin 2 arise from its specific interactions with cellular components, particularly the cytoskeleton and cell cycle regulatory proteins.

Cell Cycle Regulation

Pectenotoxin 2 exhibits significant effects on cell cycle progression, particularly at the G2/M phase:

  • PTX-2 induces G2/M phase arrest in multiple human cancer cell lines

  • This cell cycle arrest is associated with specific molecular changes:

    • Increased phosphorylation of Cdc25C, particularly at serine-216

    • Decreased protein levels of Cdc2 (Cyclin-dependent kinase 1)

    • Reduced expression of cyclin B1

    • Increased levels of the M phase-specific marker protein, phospho-histone 3

The G2/M arrest induced by PTX-2 appears to be regulated through the extracellular signal-regulated kinase (ERK) and c-jun N-terminal kinase (JNK) pathways . Importantly, the PTX-2-induced G2/M arrest has been observed to be independent of p53 status, as similar effects were observed in both MDA-MB-231 cells (which contain mutant p53) and MCF-7 cells (which express wild-type p53) .

Anti-Cancer Properties

Effects on Cancer Cell Proliferation and Survival

Pectenotoxin 2 has demonstrated significant anti-cancer potential through various cellular and molecular mechanisms:

  • It inhibits proliferation of multiple cancer cell lines, including human breast cancer cells (MDA-MB-231 and MCF-7)

  • PTX-2 has been claimed to possess selective toxicity toward p53 mutant and p53 null cancers, including variants that are highly chemoresistant

  • In the late stages of endoreduplication (abnormal cell cycle resulting in increased DNA content), PTX-2 affects cancer cells through:

    • Down-regulation of anti-apoptotic Bcl-2 family members

    • Decreased expression of inhibitor of apoptosis protein (IAP) family proteins

    • Up-regulation of pro-apoptotic Bax protein

    • Increased expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors (DR4/DR5)

    • Induction of mitochondrial dysfunction

Molecular Signaling Pathways

The anti-cancer effects of PTX-2 involve multiple signaling cascades:

  • PTX-2 suppresses the nuclear factor κB (NF-κB) signaling pathway, which is critical for cancer cell survival

  • It inhibits both constitutive and induced NF-κB activity by blocking the IκB proteolytic pathway

  • The compound activates the ATM (ataxia telangiectasia mutated) kinase pathway, leading to increased phosphorylation of checkpoint kinases (Chk1/2)

  • PTX-2 treatment increases hydrogen peroxide (H2O2) generation, which correlates with G2/M arrest

  • It affects the mitogen-activated protein kinase (MAPK) signaling cascade, inducing phosphorylation of ERK, JNK, and p38MAPK

Additionally, PTX-2 has been reported to suppress telomerase activity through both transcriptional and post-translational suppression of human telomerase reverse transcriptase (hTERT) .

Structure-Activity Relationship

Understanding the relationship between the structural features of PTX-2 and its biological activities provides valuable insights for developing potential therapeutic analogs.

Critical Structural Elements

Several structural elements of PTX-2 have been identified as critical for its biological activity:

  • The AB-spiroketal system is considered an "Achilles' heel" for the natural product's anti-cancer activity, as it undergoes rapid isomerization to other PTX congeners with significantly reduced anti-cancer properties

  • Oxidation at C43 or saponification of the macrolactone results in PTX derivatives that lack the toxicity profile of PTX-2

  • The GH-ring system (C32–C40 domain) plays a crucial role in binding to actin by projecting into a narrow hydrophilic pocket where it forms multiple hydrogen-bond interactions

  • The C1–C26 hexacyclic subunit appears to cap a shallow hydrophobic surface and forms a hydrogen bond with actin through the C-ring ketone

Cytotoxicity and Cell Cycle Dynamics

Endoreduplication and Giant Cell Formation

Pectenotoxin 2 demonstrates unique effects on cellular morphology and DNA content:

  • PTX-2 induces endoreduplication in various cancer cell lines, leading to the formation of giant cells

  • This process is associated with increased expression of α-tubulin in leukemia cells

  • Elevated levels of cyclin-dependent kinase 2 (Cdk2) and p21 are observed following PTX-2 treatment, which are associated with endoreduplication

  • Since Cdk2 is essential for the G1/S transition, its persistent expression or overexpression in G2/M arrested cells could induce endoreduplication through re-entry into S phase

Comparative Potency

The structure-activity relationship studies have revealed differences in cytotoxicity among PTX variants:

  • PTX-2 exhibits significantly higher potency compared to its structural variants

  • Cytotoxicity assays against HepG2 and Caco-2 cancer cells showed a potency order of: PTX-2 >> PTX-2b > PTX-2c

  • These differences in potency highlight the importance of specific structural features for the compound's biological activity

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